molecular formula C22H28N2O3S B2551833 2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide CAS No. 1797703-94-6

2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

Cat. No.: B2551833
CAS No.: 1797703-94-6
M. Wt: 400.54
InChI Key: HMODVIUXVXYIPL-UHFFFAOYSA-N
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation

Several studies have been conducted on the synthesis and evaluation of compounds with structures similar or related to 2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide. These studies include the development of new synthetic methods, evaluation of their potential as corrosion inhibitors, and exploration of their inhibitory effects on certain enzymes.

  • Synthesis of Corrosion Inhibitors : A study by Yıldırım and Cetin (2008) focused on synthesizing 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which were evaluated as corrosion inhibitors. The compounds showed promising inhibition efficiencies in acidic and oil medium environments Synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine and isoxazoline derivatives as corrosion inhibitors.

  • Carbonic Anhydrase Inhibition : Abdel-Aziz et al. (2015) investigated arenesulfonyl-2-imidazolidinones, incorporating various moieties, as inhibitors of carbonic anhydrase, an enzyme involved in pH regulation. The compounds exhibited micromolar inhibition constants against the enzyme, indicating potential therapeutic applications Investigation of arenesulfonyl-2-imidazolidinones as potent carbonic anhydrase inhibitors.

  • Enantioselective Synthesis : Reznikov, Golovin, and Klimochkin (2013) developed an enantioselective synthesis method for γ-aminobutyric acid derivatives, including compounds similar to the target molecule. This method could be crucial for producing compounds with specific pharmacological properties Enantioselective synthesis of γ-aminobutyric acid derivatives by Ni(II)-catalyzed reaction of diethyl malonate with nitroalkenes.

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-17(2)28(26,27)21-12-10-18(11-13-21)15-22(25)23-16-20-9-6-14-24(20)19-7-4-3-5-8-19/h3-5,7-8,10-13,17,20H,6,9,14-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMODVIUXVXYIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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